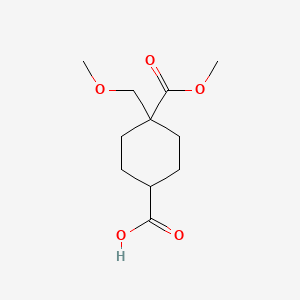
2-Phenoxycyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxycyclopentan-1-one is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclopentanone ring substituted with a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxycyclopentan-1-one can be synthesized through several methods. One common approach involves the α-arylation of cyclopentanones using palladium-catalyzed reactions. For instance, cyclopentanone can be reacted with a phenyl halide in the presence of palladium(II) acetate, tri(o-tolyl)phosphine, sodium acetate, and pyrrolidine in a solvent like 1,4-dioxane. The reaction is typically carried out under an argon atmosphere at elevated temperatures (around 130°C) for an extended period (24 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as flash column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenoxy-substituted carboxylic acids.
Reduction: Formation of 2-phenoxycyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-Phenoxycyclopentan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The cyclopentanone ring provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: Similar in structure but lacks the phenoxy group.
Cyclopentanone: The parent compound without any substituents.
Phenoxyacetic acid: Contains the phenoxy group but has a different core structure.
Uniqueness
2-Phenoxycyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the phenoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-phenoxycyclopentan-1-one |
InChI |
InChI=1S/C11H12O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
Clave InChI |
BLJQDYYIDRRVOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



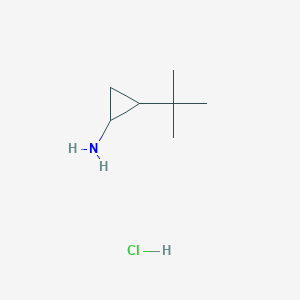
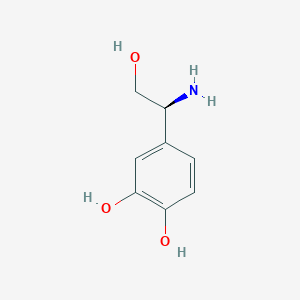
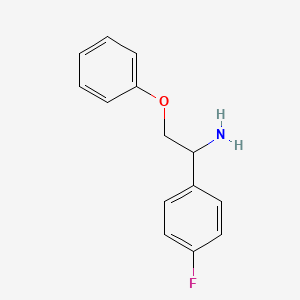





![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
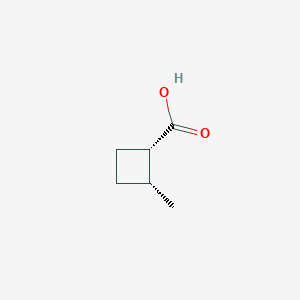
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
